![molecular formula C18H11Cl2F4N5O B609838 Parimifasor CAS No. 1796641-10-5](/img/structure/B609838.png)
Parimifasor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parimifasor (also known as LYC-30937-EC or LYC30937) is an orally bioavailable, enteric-coated ATPase modulator . It is primarily used as a gut-directed therapy for the treatment of inflammatory bowel disease (IBD) .
Molecular Structure Analysis
The molecular formula of Parimifasor is C18H11Cl2F4N5O . It has a molecular weight of 460.21 . The InChIKey of Parimifasor is GPLAWHGEODGIAW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Parimifasor is a solid substance . It is soluble in DMSO .科学研究应用
Treatment of Ulcerative Colitis
Parimifasor is being researched for its potential in treating ulcerative colitis . It is an ATPase modulator and immunomodulator, which could potentially help regulate the immune response and inflammation associated with this condition .
Treatment of Plaque Psoriasis
Clinical trials have been conducted to assess the efficacy and safety of Parimifasor in patients with moderate chronic plaque-type psoriasis . The objective of these trials was to determine the efficacy and safety of Parimifasor in these patients .
Treatment of Active Severe Ulcerative Colitis
Parimifasor has been studied in clinical trials for the treatment of active severe ulcerative colitis . The trials aimed to evaluate the efficacy and safety of Parimifasor given orally once daily in subjects with active ulcerative colitis .
Breast Cancer Treatment
Studies are evaluating the efficacy of Parimifasor in hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. These trials assess Parimifasor’s potential to prolong progression-free survival when combined with endocrine therapy .
Endocrine Therapy
Parimifasor is being explored in the context of endocrine therapy . It is believed that the drug’s mechanism of action as an ATPase modulator and immunomodulator could potentially enhance the effectiveness of endocrine therapy .
Digestive System Disorders
Parimifasor is being researched for its potential applications in the treatment of various digestive system disorders . Its mechanism of action as an ATPase modulator and immunomodulator could potentially help regulate the immune response and inflammation associated with these conditions .
作用机制
Target of Action
Parimifasor, also known as LYC-30937, is a small molecule drug that primarily targets ATPase . ATPases are enzymes that play a crucial role in cellular energy production and immune function.
Mode of Action
Parimifasor acts as an ATPase modulator . By modulating the activity of ATPases, it can influence the energy production and immune response within cells. The precise mechanism by which parimifasor exerts its anti-inflammatory effects is still under investigation.
Result of Action
Parimifasor has been shown to have anti-inflammatory activity . It is being investigated for its efficacy in treating conditions such as ulcerative colitis and other inflammatory bowel diseases . Clinical trials have been conducted to assess its efficacy and safety in patients with these conditions .
属性
IUPAC Name |
3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAWHGEODGIAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F4N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parimifasor | |
CAS RN |
1796641-10-5 |
Source
|
Record name | Parimifasor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARIMIFASOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。